molecular formula C12H16ClN3O2 B8104694 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

Cat. No.: B8104694
M. Wt: 269.73 g/mol
InChI Key: DDEMLNIWLUGMSR-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C12H15N3O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications. This compound is known for its potential biological activities and is often utilized in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride can be synthesized through the cyclization of 2-methylenesuccinic acid with benzylamine. The reaction typically involves heating the reactants in a solvent such as ethanol or isopropanol with a catalytic amount of glacial acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of voltage-gated sodium channels, particularly Nav1.8, which are involved in the transmission of pain signals. By inhibiting these channels, the compound can reduce pain perception and provide analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride is unique due to its specific substitution pattern and its potential as a Nav1.8 inhibitor. This makes it a valuable compound for research in pain management and other medical applications .

Properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEMLNIWLUGMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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